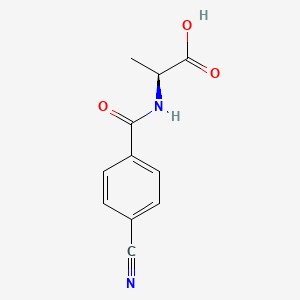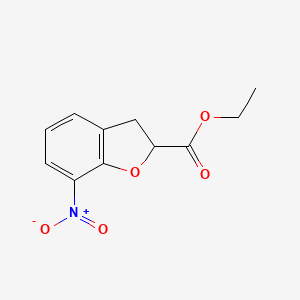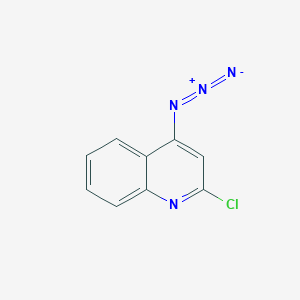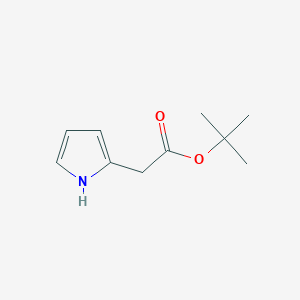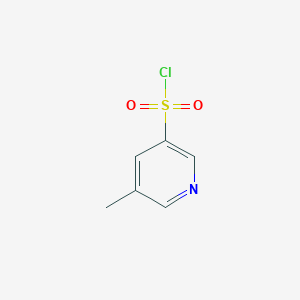
5-Methyl-pyridine-3-sulfonyl chloride
Overview
Description
Pyridine-3-sulfonyl chloride is a useful compound as a raw material or intermediate for producing pharmaceuticals . It is mainly used for preparing TAK-438 (vonoprazan fumarate), a novel orally active potassium-competitive acid blocker developed as an antisecretory drug .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves adding thionyl chloride to water, cooling to about 0-5°C, and adding cuprous chloride. Fluoboric acid diazonium salt is then added to the solution and reacted at 0-5°C overnight . Another method involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid .
Chemical Reactions Analysis
The conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides includes stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .
Physical And Chemical Properties Analysis
Pyridine-3-sulfonyl chloride has a melting point of 144°C, a boiling point of 284°C, and a density of 1.488 . It is a liquid that is colorless to light yellow and is moisture sensitive .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Vonoprazan Intermediate : 5-Methyl-pyridine-3-sulfonyl chloride serves as an essential intermediate in the synthesis of vonoprazan, a potent proton pump inhibitor used to treat acid-related gastrointestinal disorders. Vonoprazan inhibits gastric acid secretion by selectively blocking the H+/K±ATPase enzyme in parietal cells of the stomach lining .
Biomarker Research and Cancer Studies
- Estrogen Metabolite Analysis : Researchers use 5-Methyl-pyridine-3-sulfonyl chloride to quantify unconjugated forms of estrogen metabolites. These metabolites are crucial biomarkers for evaluating cancer risks and metabolic diseases. The compound’s low physiological levels demand sensitive and accurate analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
5-Methyl-pyridine-3-sulfonyl chloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . It plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 5-Methyl-pyridine-3-sulfonyl chloride interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Methyl-pyridine-3-sulfonyl chloride are primarily related to the synthesis of pyrimidine derivatives . These derivatives have been found to exhibit antiproliferative activity against negative breast cancer cells .
Result of Action
The primary result of the action of 5-Methyl-pyridine-3-sulfonyl chloride is the formation of pyrimidine derivatives . These derivatives have shown potential in medical research, particularly in the treatment of negative breast cancer cells .
Action Environment
The action of 5-Methyl-pyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the success of the reaction . Additionally, the compound is sensitive to moisture , indicating that the storage environment can significantly impact its stability and efficacy.
properties
IUPAC Name |
5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZQOHFAWAQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-3-sulfonyl chloride | |
CAS RN |
166337-57-1 | |
| Record name | 5-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






